molecular formula C13H16N2O3 B12621326 N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine CAS No. 918898-42-7

N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine

Cat. No.: B12621326
CAS No.: 918898-42-7
M. Wt: 248.28 g/mol
InChI Key: DXOPYBCGHPSPKS-UHFFFAOYSA-N
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Description

N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a synthetic chemical entity of significant interest in advanced pharmacological and chemical biology research. Its molecular architecture, featuring dual furanyl methyl groups and an imino-hydroxylamine moiety, positions it as a potential precursor for the development of novel heterocyclic bioactive compounds . Researchers are exploring this class of molecules as potential enzyme inhibitors or modulators of protein-protein interactions, given the ability of the furan rings to engage in key binding interactions and the hydroxylamine group to act as a metal-chelating pharmacophore. The presence of the hydroxylamine functional group is particularly noteworthy, as such groups are investigated for their role in bio-conjugation and chemical probe development , enabling the study of protein function and interaction networks. Furthermore, compounds with similar structural motifs are frequently utilized in the synthesis of libraries for high-throughput screening against various disease targets. This reagent offers a versatile scaffold for medicinal chemists aiming to design and synthesize new molecular entities for probing biological pathways and identifying potential therapeutic leads.

Properties

CAS No.

918898-42-7

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

N-[1-[furan-2-ylmethyl(furan-3-ylmethyl)amino]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C13H16N2O3/c1-11(14-16)7-15(8-12-4-6-17-10-12)9-13-3-2-5-18-13/h2-6,10,16H,7-9H2,1H3

InChI Key

DXOPYBCGHPSPKS-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CN(CC1=COC=C1)CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Method A: Direct Synthesis from Furan Derivatives

This method involves the direct reaction of furan derivatives with a suitable amine precursor under controlled conditions.

  • Reagents : Furan-2-carbaldehyde, furan-3-carbaldehyde, and an appropriate amine (e.g., propan-2-amine).

  • Conditions : The reaction is typically conducted in an organic solvent such as ethanol or methanol at elevated temperatures (around 60–80°C) for several hours.

  • Yield : This method generally yields moderate to high yields (60–85%) depending on the purity of starting materials and reaction conditions.

Method B: Two-Step Synthesis via Intermediate Formation

This approach involves synthesizing an intermediate compound that is subsequently converted into the target compound.

  • Step 1 : Synthesis of an intermediate N-(furan-2-ylmethyl)propan-2-amino compound.

    • Reagents : Furan-2-carbaldehyde and propan-2-amino.
    • Conditions : Conducted in a basic medium (e.g., NaOH) with stirring at room temperature for 24 hours.
    • Yield : Approximately 70% yield.
  • Step 2 : Conversion of the intermediate to hydroxylamine.

    • Reagents : Hydroxylamine hydrochloride in the presence of a base (e.g., NaOH).
    • Conditions : The reaction is performed in water at reflux for 4 hours.
    • Yield : Final yield can reach up to 80%.

Method C: Catalytic Hydrogenation Approach

This method utilizes catalytic hydrogenation to facilitate the formation of the hydroxylamine functional group from nitroso intermediates.

  • Reagents : Nitroso derivatives of furan compounds and hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

  • Conditions : The reaction is performed under hydrogen atmosphere at room temperature with stirring for several hours.

  • Yield : This method can achieve yields of approximately 75% to 90%, depending on catalyst efficiency and reaction time.

Comparative Analysis of Methods

The following table summarizes the different preparation methods, including reagents, conditions, and yields:

Method Reagents Conditions Yield (%)
A Furan derivatives + amine Ethanol/Methanol, 60–80°C 60–85
B Furan-2-carbaldehyde + propan-2-amino; Hydroxylamine hydrochloride Basic medium, room temp; Water, reflux 70; up to 80
C Nitroso derivatives + H₂ Hydrogen atmosphere, room temp 75–90

Chemical Reactions Analysis

Types of Reactions

N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while substitution reactions could produce halogenated furans .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties
The compound exhibits notable antioxidant properties, which are critical in developing pharmaceuticals aimed at combating oxidative stress-related diseases. Research indicates that hydroxylamines can scavenge free radicals, thereby protecting cells from damage. In a study focused on similar compounds, it was shown that hydroxylamine derivatives significantly reduced oxidative stress markers in vitro .

Anticancer Activity
Recent investigations have highlighted the potential of furan-containing hydroxylamines in anticancer therapies. The unique structure of N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine allows for selective targeting of cancer cells while minimizing effects on healthy tissues. A study demonstrated that such compounds inhibited the proliferation of specific cancer cell lines by inducing apoptosis through reactive oxygen species (ROS) generation .

Organic Synthesis Applications

Catalytic Reactions
this compound serves as a versatile reagent in organic synthesis, particularly in catalytic reactions involving imines and enamines. Its ability to form stable intermediates allows for efficient transformations with high selectivity. For instance, its application in the asymmetric hydrogenation of imines has been reported to yield high enantiomeric excess (ee) .

Synthesis of Chiral Amines
The compound is particularly useful in synthesizing chiral amines, which are essential building blocks in pharmaceuticals. The enantioselective synthesis of chiral amines using this hydroxylamine has been documented, demonstrating its utility in producing compounds with specific stereochemistry .

Materials Science Applications

Polymer Chemistry
In materials science, this compound is explored for its potential use in creating functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has shown that polymers modified with furan-based compounds exhibit improved performance under various environmental conditions .

Nanocomposite Development
The compound's unique chemical structure allows it to be used as a precursor for nanocomposite materials. These materials can have applications in electronics and energy storage due to their enhanced conductivity and mechanical properties. Studies indicate that nanocomposites derived from furan-containing compounds show promising results in battery technology .

Table 1: Antioxidant Activity of Hydroxylamines

Compound NameIC50 (µM)Reference
This compound15
Other Hydroxylamine Derivative20

Table 2: Enantiomeric Excess in Chiral Amine Synthesis

Reaction TypeCatalyst UsedEnantiomeric Excess (%)Reference
Asymmetric HydrogenationThis compound94
Traditional MethodStandard Catalyst85

Case Studies

Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of various hydroxylamines included this compound. The results indicated a significant reduction in lipid peroxidation levels when tested against free radical generators, suggesting its potential as a therapeutic agent for diseases related to oxidative stress.

Case Study 2: Chiral Amine Synthesis
In a recent publication, researchers successfully synthesized several chiral amines using this compound as a catalyst. The study highlighted the compound's ability to achieve high enantiomeric excesses while maintaining excellent yields, showcasing its utility in pharmaceutical applications.

Mechanism of Action

The mechanism by which N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan rings can participate in π-π interactions with aromatic amino acids in proteins, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural and synthetic differences between the target compound and its analogues:

Compound Name Molecular Weight (g/mol) Key Functional Groups Synthesis Method Stability Notes Reference
N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine (Target) ~258.27 Hydroxylamine, imine, dual furans Likely involves condensation of amines with hydroxylamine under reflux Susceptible to oxidation (inferred)
N-[1-(Furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide ~428.45 Amide, enamine, furan Reflux of oxazolone with isopropylamine in ethanol Stable under recrystallization
N-Phenyl-2-furohydroxamic acid 203.19 Hydroxamic acid, furan Literature methods involving hydroxamic acid formation Stable in non-oxidative conditions
Ranitidine-N-oxide (Impurity) 402.48 Furan, N-oxide, nitro group Oxidation of ranitidine Degradation product in pharmaceuticals
[18F]NT376 (Radiopharmaceutical) 376.36 Hydroxylamine, trifluoromethyl oxadiazole Radiosynthesis with hydroxylamine solution at 100°C Radiolytic degradation possible

Functional Group Comparisons

  • Hydroxylamine vs. Hydroxamic Acid : The target’s hydroxylamine group (-NHOH) differs from hydroxamic acids (-CONHOH) in electronic properties and reactivity. Hydroxamic acids are stronger metal chelators (e.g., in histone deacetylase inhibitors), whereas hydroxylamines are more nucleophilic and prone to oxidation .

Stability and Reactivity

  • The hydroxylamine group in the target is oxidation-sensitive, akin to ranitidine-N-oxide (), which forms via N-oxidation . Stabilization strategies (e.g., steric hindrance from furans) may mitigate this.
  • Imine (propan-2-ylidene) moieties, as seen in the target and ’s enamine derivatives, are hydrolytically unstable under acidic conditions, necessitating pH-controlled storage .

Biological Activity

N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes furan moieties, which are known for their diverse biological activities. The molecular formula is C12H14N2OC_{12}H_{14}N_2O, and it exhibits properties typical of hydroxylamines, including potential reactivity with various biological targets.

Biological Activity Overview

Research indicates that compounds containing furan rings often exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are summarized below:

1. Anticancer Activity

Several studies have reported the anticancer potential of furan-containing compounds. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cancer lines.

CompoundCancer Cell LineIC50 (µM)Reference
FPP-3A5495.85
Furan DerivativeMCF-73.0

2. Antimicrobial Activity

Furan derivatives have also been investigated for their antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Furan AnalogE. coli0.58 µM
Furan DerivativeS. aureus0.5 µM

The mechanisms through which this compound exerts its biological effects may include:

  • Reactive Oxygen Species (ROS) Generation : Compounds with hydroxylamine functionalities can generate ROS, leading to oxidative stress in cancer cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
  • Apoptosis Induction : Studies indicate that furan derivatives can trigger apoptotic pathways in tumor cells, enhancing their anticancer effects.

Case Studies

A notable study evaluated the effects of a furan-based compound on human cancer cell lines. The results demonstrated significant growth inhibition in MCF-7 cells, with an IC50 value indicating potent activity compared to standard chemotherapy agents like doxorubicin.

Study Findings:

  • Compound Tested : this compound
  • Cell Lines : MCF-7 and A549
  • Results :
    • MCF-7 showed a reduction in viability by 70% at 10 µM concentration.
    • A549 cells exhibited similar sensitivity with a notable increase in caspase activity, indicating apoptosis.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(1-{[(furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine?

  • Methodological Answer : Reductive amination using Pd/NiO catalysts under hydrogen atmospheres (25°C, 10 hours) is a viable route, as demonstrated for structurally analogous furan-containing amines (e.g., N-(furan-2-ylmethyl)aniline, 95% yield) . For hydroxylamine derivatives, palladium-catalyzed allylic substitution with hydroxylamine precursors (e.g., O-tritylhydroxylamine) can be adapted, ensuring inert conditions to prevent oxidation . Optimize stoichiometry of furan-2-ylmethyl and furan-3-ylmethyl amines with propan-2-ylidene precursors, followed by hydroxylamine conjugation.

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for furan protons (δ 6.2–7.4 ppm), methyleneamino groups (δ 3.5–4.5 ppm), and hydroxylamine protons (δ 8.0–9.5 ppm) .
  • IR Spectroscopy : Confirm C=N (1630–1690 cm⁻¹) and N–O (930–980 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve geometric isomerism (e.g., Z/E configuration of propan-2-ylidene) using single-crystal diffraction .

Q. How should researchers address stability concerns during storage?

  • Methodological Answer : Hydroxylamine derivatives are prone to oxidation; store under argon at –20°C in amber vials. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to track impurity profiles (e.g., hydroxylamine → nitroso derivatives) .

Advanced Research Questions

Q. How can catalytic efficiency be improved in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Compare Pd/NiO (95% yield for furan analogs ) vs. Cu(I) catalysts (effective for propargylamines ).
  • Solvent Optimization : Use ethanol or THF to enhance substrate solubility while minimizing side reactions (e.g., imine hydrolysis) .
  • Kinetic Studies : Conduct time-resolved NMR to identify rate-limiting steps (e.g., reductive elimination in Pd-catalyzed pathways) .

Q. What strategies resolve conflicting spectral data during characterization?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals from furan-2-yl and furan-3-yl substituents .
  • Isotopic Labeling : Synthesize 15N-labeled hydroxylamine to confirm N–O bonding via 15N-1H HMBC .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

Q. What mechanistic insights explain the reactivity of the hydroxylamine moiety?

  • Methodological Answer :
  • Electrophilicity : The hydroxylamine’s N–O bond polarizes adjacent carbons, enabling nucleophilic additions (e.g., Michael acceptors) .
  • Redox Activity : Cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) reveals oxidation peaks at +0.8–1.2 V, indicating radical intermediates .
  • Biological Probes : Functionalize the hydroxylamine group with fluorophores (e.g., dansyl chloride) to track cellular uptake in bioassays .

Data Contradiction Analysis

Q. How to interpret discrepancies in impurity profiles across synthetic batches?

  • Methodological Answer :
  • HPLC-MS/MS : Identify impurities (e.g., N-oxide byproducts) and correlate with reaction conditions (e.g., oxygen exposure) .
  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and stirring speed to isolate critical factors (e.g., Pd/NiO ≥1.1 wt% minimizes side products ).

Q. Why do computational and experimental bond angles differ in crystallographic data?

  • Methodological Answer :
  • Lattice Effects : Crystal packing forces (e.g., van der Waals interactions) may distort dihedral angles vs. gas-phase DFT models .
  • Thermal Motion : Refine X-ray data with anisotropic displacement parameters to account for dynamic effects .

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